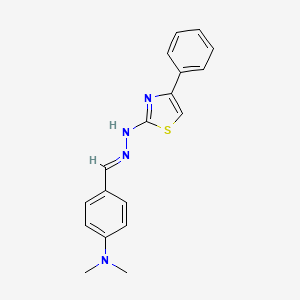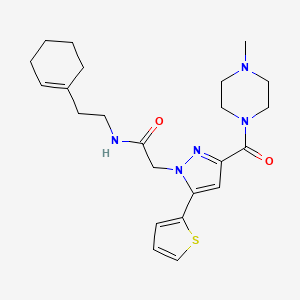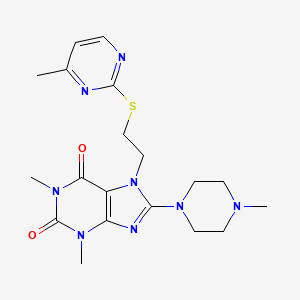![molecular formula C16H20N2O2S2 B2513561 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424664-82-3](/img/structure/B2513561.png)
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazole derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
Sulfonamide Applications in Medical and Environmental Sciences
Therapeutic Uses and Mechanisms : Sulfonamides, characterized by the sulfonamide group (-SO2NH2), have been integral to various therapeutic applications due to their antibacterial, antiviral, antitumor, and anti-inflammatory properties. Their mechanism often involves the inhibition of enzymes critical for the pathogen's survival or disease progression, such as carbonic anhydrases (CAs) and tyrosine kinases. For example, certain sulfonamides act as carbonic anhydrase inhibitors (CAIs), reducing intraocular pressure in glaucoma treatment, or target tumor-associated CA isoforms for antitumor activity. Novel drugs like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) incorporate sulfonamide groups, showing significant antitumor activity (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analysis : The environmental presence of sulfonamides, primarily from agricultural use as veterinary antibiotics, poses risks to microbial populations and human health. Analytical methods, such as capillary electrophoresis, have been developed to detect and study sulfonamides in various matrices, aiding in understanding their behavior and impacts in the environment (Hoff & Kist, 2009).
Advanced Material and Chemical Analysis Applications
Sorbent Materials for Desulfurization : Innovative applications in materials science, such as sorbent materials for fuel desulfurization, highlight the versatility of sulfonamide derivatives. These materials leverage the strong electron donation/back-donation capabilities of sulfonamide-containing compounds for selective binding and removal of sulfur-containing pollutants from fuels, addressing the challenges of removing refractory sulfur compounds in hydrodesulfurization processes (Hernández-Maldonado & Yang, 2004).
Biopolymer Modification for Drug Delivery : The chemical modification of biopolymers with sulfonamide groups has been explored for creating new biopolymer ethers and esters with tailored properties for specific applications, including drug delivery systems. These modifications can significantly alter the physical and chemical properties of the biopolymers, making them suitable for various biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
将来の方向性
作用機序
Target of Action
Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action. For example, some thiazole derivatives have been found to affect pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all affect a compound’s bioavailability and therapeutic efficacy
Result of Action
The result of action of thiazole derivatives can vary widely depending on their specific targets, mode of action, and biochemical pathways affected. For example, some thiazole derivatives have been found to have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, increasing urine output, preventing convulsions, protecting neurons, and inhibiting tumor growth
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can all affect a compound’s action environment
特性
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-5-7-15(8-6-11)9-10-22(19,20)18-13(3)16-12(2)17-14(4)21-16/h5-10,13,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNYKANXDDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Dimethyl-1,3-thiazol-5-YL)ethyl]-2-(4-methylphenyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513488.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)
![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)
![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)


![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)